2-Isopropoxy-4-(methylamino)phenol

Catalog No.
S15434053
CAS No.
M.F
C10H15NO2
M. Wt
181.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropoxy-4-(methylamino)phenol

Product Name

2-Isopropoxy-4-(methylamino)phenol

IUPAC Name

4-(methylamino)-2-propan-2-yloxyphenol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(11-3)4-5-9(10)12/h4-7,11-12H,1-3H3

InChI Key

IXPZZUJEFJDIDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)NC)O

2-Isopropoxy-4-(methylamino)phenol is an organic compound characterized by its molecular formula C10H15NO2C_{10}H_{15}NO_2 and a molecular weight of approximately 181.23 g/mol. This compound features a phenolic structure with a methylamino group and an isopropoxy group attached to the benzene ring, making it an important phenolic derivative in organic chemistry. The presence of both the methylamino and isopropoxy groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to other amino derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research into the biological activity of 2-Isopropoxy-4-(methylamino)phenol suggests potential pharmacological properties. It has been investigated for its role as a biochemical probe and its possible applications in medicinal chemistry, particularly as an analgesic or anti-inflammatory agent. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, indicates its potential utility in drug development .

The synthesis of 2-Isopropoxy-4-(methylamino)phenol can be achieved through various methods:

  • Reaction of 2,6-Dihydroxyphenol: This method involves treating 2,6-dihydroxyphenol with isopropyl bromide in the presence of a base (e.g., potassium carbonate) followed by the introduction of a methylamino group. Typical conditions include:
    • Solvent: Anhydrous ethanol or methanol
    • Temperature: 60-80°C
    • Reaction Time: 6-12 hours.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized reaction conditions for higher purity.

2-Isopropoxy-4-(methylamino)phenol has several applications across different domains:

  • Chemical Industry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Investigated for therapeutic properties, particularly in pain management and inflammation reduction.
  • Material Science: Used in the production of dyes, pigments, and other industrial chemicals .

Studies on the interaction of 2-Isopropoxy-4-(methylamino)phenol with biological systems have shown that it can act as either an inhibitor or activator of various enzymes and receptors. The specific interactions depend on the context of use, which may vary between experimental settings and therapeutic applications. Further research is necessary to elucidate its precise mechanisms of action within biological systems .

Several compounds share structural similarities with 2-Isopropoxy-4-(methylamino)phenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-MethylaminophenolC7H9NOLacks isopropoxy group; used in dye production
2-Amino-4-isopropoxyphenolC10H15NO2Similar structure but different amino positioning
4-IsopropoxyphenolC10H14O3Contains only isopropoxy without amino substitution
N-Monomethyl-p-aminophenolC7H9NORelated compound often used in pharmaceuticals

The uniqueness of 2-Isopropoxy-4-(methylamino)phenol lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

181.110278721 g/mol

Monoisotopic Mass

181.110278721 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-11-2024

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